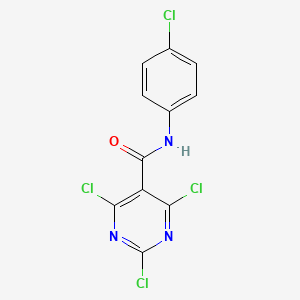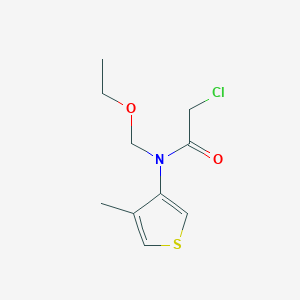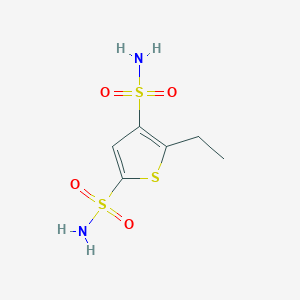
3-Ethyl-8-methylnon-8-EN-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-8-methylnon-8-EN-3-OL is an organic compound characterized by its unique structure, which includes an alcohol group (-OH) and a double bond (C=C) within a nonane chain. This compound is part of the broader class of alkenes and alcohols, making it a subject of interest in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-8-methylnon-8-EN-3-OL can be achieved through several methods. One common approach involves the Grignard reaction, where an alkyl or aryl magnesium halide (Grignard reagent) reacts with a suitable aldehyde or ketone to form the desired alcohol. For instance, the reaction of 3-ethyl-8-methylnon-8-en-3-one with a Grignard reagent under controlled conditions can yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding alkyne or alkene precursor. This process typically requires the use of metal catalysts such as palladium or platinum under high pressure and temperature conditions to achieve the desired conversion .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-8-methylnon-8-EN-3-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: Formation of 3-ethyl-8-methylnon-8-en-3-one.
Reduction: Formation of 3-ethyl-8-methylnonane-3-ol.
Substitution: Formation of 3-ethyl-8-methylnon-8-en-3-chloride or 3-ethyl-8-methylnon-8-en-3-bromide.
Applications De Recherche Scientifique
3-Ethyl-8-methylnon-8-EN-3-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Ethyl-8-methylnon-8-EN-3-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the double bond may participate in π-π interactions or undergo further chemical transformations. These interactions can modulate the activity of biological pathways and lead to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethyl-8-methylnonane-3-ol: Lacks the double bond, making it more saturated.
3-Ethyl-8-methylnon-8-en-3-one: Contains a carbonyl group instead of a hydroxyl group.
3-Ethyl-8-methylnon-8-en-3-chloride: Has a chlorine atom replacing the hydroxyl group.
Uniqueness
3-Ethyl-8-methylnon-8-EN-3-OL is unique due to its combination of an alcohol group and a double bond within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
88295-61-8 |
|---|---|
Formule moléculaire |
C12H24O |
Poids moléculaire |
184.32 g/mol |
Nom IUPAC |
3-ethyl-8-methylnon-8-en-3-ol |
InChI |
InChI=1S/C12H24O/c1-5-12(13,6-2)10-8-7-9-11(3)4/h13H,3,5-10H2,1-2,4H3 |
Clé InChI |
JWTQGRQKMFDIMY-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(CCCCC(=C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl(methyl)bis[(trifluoroacetyl)oxy]stannane](/img/structure/B14388703.png)
![6-Cyano-5-hydroxy-7-methyl-7H-benzimidazo[1,2-a]quinolin-12-ium](/img/structure/B14388708.png)



![[(Hex-1-en-3-yl)selanyl]benzene](/img/structure/B14388728.png)



![[(4,4-Dimethylpenta-1,2-dien-1-yl)sulfanyl]benzene](/img/structure/B14388754.png)
![2,4-Dimethoxy-2-[(4-methoxyphenyl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B14388761.png)


